

# Spectroscopic Profile of Trifomylmethane: A Technical Guide

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## Compound of Interest

Compound Name: *Methanetricarbaldehyde*

Cat. No.: *B094803*

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This technical guide provides a comprehensive overview of the spectroscopic data available for trifomylmethane (CAS 18655-47-5), a key building block in organic synthesis. The document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols and a visual representation of the analytical workflow are also included to support practical application.

## Mass Spectrometry (MS)

Mass spectrometry of trifomylmethane reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.

Table 1: Mass Spectrometry Data for Trifomylmethane[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
100	41.30	$[\text{C}_4\text{H}_4\text{O}_3]^+$ (Molecular Ion)
72	99.99	$[\text{C}_3\text{H}_4\text{O}_2]^+$
71	36.20	$[\text{C}_3\text{H}_3\text{O}_2]^+$
54	32.60	$[\text{C}_3\text{H}_2\text{O}]^+$
42	26.10	$[\text{C}_2\text{H}_2\text{O}]^+$

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific experimental conditions for the cited data are not detailed, a general protocol for the analysis of volatile organic compounds like triformylmethane is as follows:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) is typically used for such analyses.[\[1\]](#)
- Sample Preparation: Samples are typically dissolved in a suitable volatile solvent and injected into the GC.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase. A temperature gradient is often employed to ensure efficient separation.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of triformylmethane. Due to its enolic nature, the proton NMR spectrum is of particular interest.

## <sup>1</sup>H NMR Data

A publication by Buděšínský, Fiedler, and Arnold provides evidence for an intramolecular hydrogen bond in triformaldehyde based on its <sup>1</sup>H-NMR spectrum.[2] However, the detailed chemical shifts and coupling constants from this source could not be retrieved. Further research is required to obtain specific quantitative <sup>1</sup>H NMR data.

## <sup>13</sup>C NMR Data

PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for triformaldehyde, acquired on a Bruker WP-80 instrument.[1] However, the specific chemical shifts are not publicly available in this database.

Table 2: <sup>13</sup>C NMR Data for Triformaldehyde

Chemical Shift ( $\delta$ ) ppm	Assignment
Data Not Available	C=O (formyl)
Data Not Available	C-H (central carbon)

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of small organic molecules is provided below.

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker WP-80 or equivalent).
- Sample Preparation: 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is then filtered into an NMR tube.
- <sup>1</sup>H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include the spectral width (e.g., 0-15 ppm), number of scans (typically 8-64), and a relaxation delay (e.g., 1-5 s).
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is

required, and a larger number of scans is typically necessary due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

The infrared spectrum of triformylmethane is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, consistent with its enolic form. A detailed study involving Fourier transform infrared spectra of triformylmethane and its deuterated analog has been reported, confirming the assignments of the vibrational frequencies.[3]

Table 3: Infrared (IR) Spectroscopy Data for Triformylmethane

Wavenumber (cm $^{-1}$ )	Assignment
Data Not Available	O-H stretch (intramolecular H-bond)
Data Not Available	C=O stretch (formyl)
Data Not Available	C=C stretch (enol)
Data Not Available	C-H stretch
Data Not Available	C-O stretch

## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

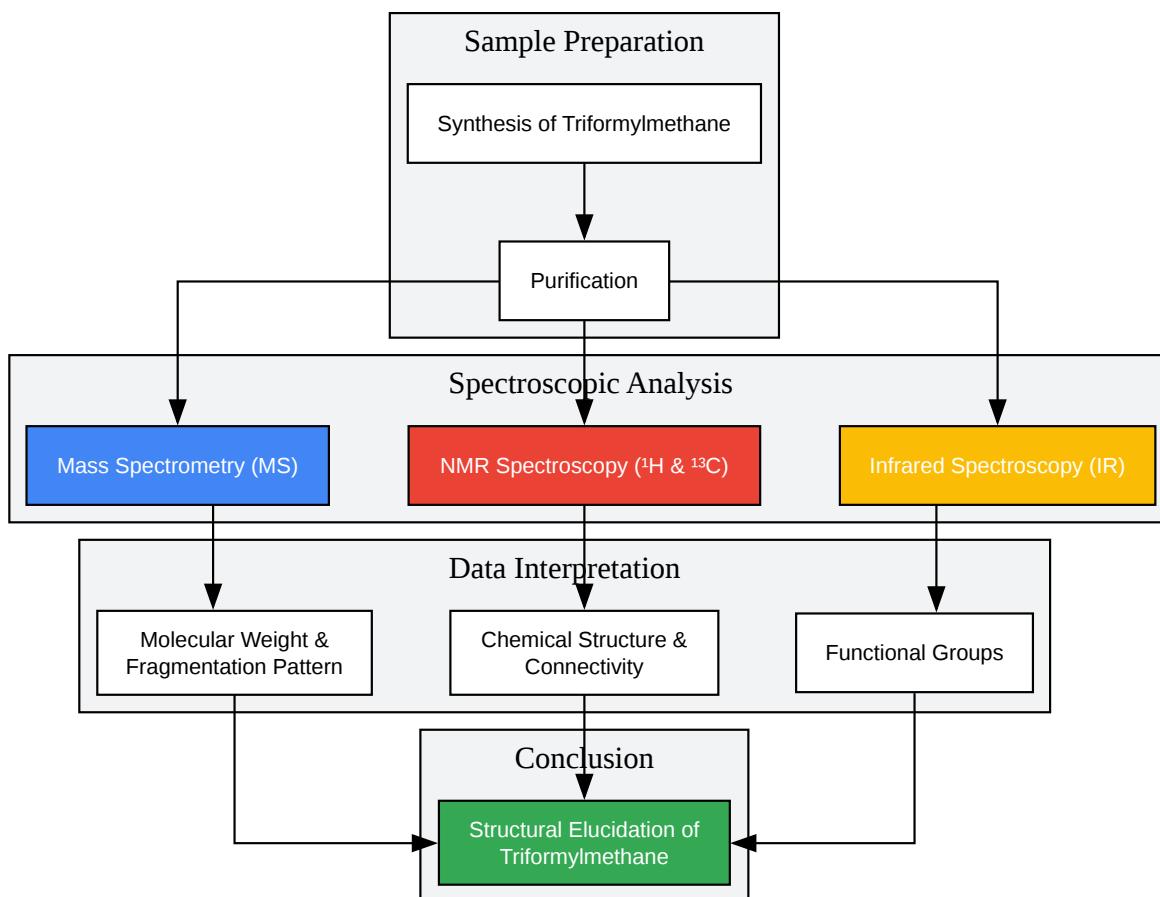
The following is a general procedure for FT-IR analysis of a solid or liquid sample:

- Instrumentation: A Fourier-transform infrared spectrometer.
- Sample Preparation:
  - Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

- Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).
- Data Acquisition: A background spectrum (of air or the salt plate/ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Spectroscopic Analysis Workflow

The integrated analysis of data from MS, NMR, and IR spectroscopy is crucial for the unambiguous structural elucidation and characterization of triformylmethane. The following diagram illustrates a typical workflow for this process.



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Caption: Experimental workflow for the spectroscopic characterization of triformylmethane.

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